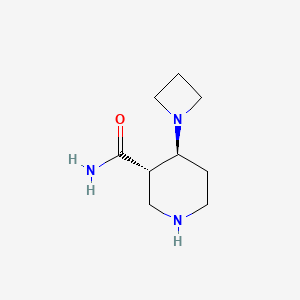
(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring both azetidine and piperidine rings, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or cyclization of appropriate precursors.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions or cyclization of suitable intermediates.
Amidation: The final step involves the formation of the carboxamide group, usually through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of substituted derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activities.
Medicine: It could be investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders or other diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of (3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
相似化合物的比较
Similar Compounds
(3S,4S)-4-(Pyrrolidin-1-yl)piperidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
(3S,4S)-4-(Morpholin-1-yl)piperidine-3-carboxamide: Contains a morpholine ring instead of an azetidine ring.
Uniqueness
The presence of the azetidine ring in (3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide distinguishes it from other similar compounds. This unique structural feature may confer different biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC 名称 |
(3S,4S)-4-(azetidin-1-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C9H17N3O/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12/h7-8,11H,1-6H2,(H2,10,13)/t7-,8-/m0/s1 |
InChI 键 |
XJVWVQNYDPRKHS-YUMQZZPRSA-N |
手性 SMILES |
C1CN(C1)[C@H]2CCNC[C@@H]2C(=O)N |
规范 SMILES |
C1CN(C1)C2CCNCC2C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911030.png)
![N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine](/img/structure/B11911033.png)
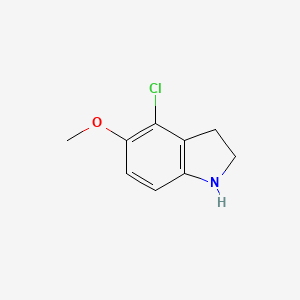

![6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione](/img/structure/B11911050.png)

![1-Cyclopentyl-1,2-diazaspiro[2.5]octane](/img/structure/B11911065.png)

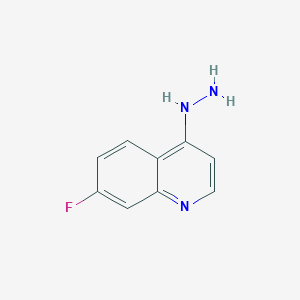
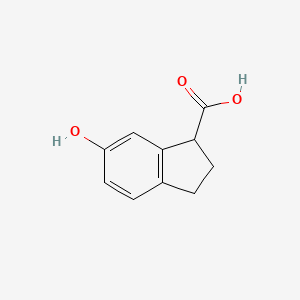
![Imidazo[1,2-a]pyridine; propan-2-one](/img/structure/B11911085.png)
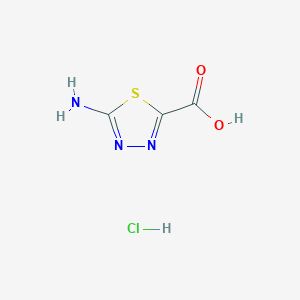
![5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione](/img/structure/B11911101.png)
